Evx-2 protein - 147257-87-2

Evx-2 protein

Catalog Number: EVT-1517990
CAS Number: 147257-87-2
Molecular Formula: C7H9NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Evx-2 is primarily expressed in the developing limb buds of vertebrates, including mice and other mammals. The protein belongs to the class of transcription factors that regulate developmental processes by binding to specific DNA sequences. Its classification falls within the broader category of homeodomain proteins, which are characterized by a conserved DNA-binding domain known as the homeobox.

Synthesis Analysis

Methods of Synthesis

The synthesis of Evx-2 protein can be achieved through various methods, including:

  • In Vitro Transcription and Translation: This method utilizes cell-free systems such as Rabbit Reticulocyte Lysate or Wheat Germ Extract to produce proteins from mRNA templates. These systems allow for post-translational modifications that are essential for proper protein function .
  • Eukaryotic Cell-Free Protein Expression Systems: These systems enable the synthesis of complex proteins with necessary modifications. They involve coupled transcription/translation systems that utilize plasmid DNA or linear PCR fragments as templates, allowing for a more versatile production environment .

Technical Details

Molecular Structure Analysis

Structure and Data

The Evx-2 protein features a homeodomain structure that allows it to bind DNA specifically. The homeodomain consists of approximately 60 amino acids and includes three alpha helices that form a helix-turn-helix motif, essential for its interaction with target genes.

Key Structural Features:

  • Homeobox Domain: Responsible for DNA binding.
  • Transcription Activation Domain: Facilitates interaction with other transcription factors and RNA polymerase.

The specific amino acid sequence and structural conformation can vary among species but maintain functional similarities across vertebrates.

Chemical Reactions Analysis

Reactions and Technical Details

Evx-2 participates in various biochemical reactions primarily as a transcription factor:

  • DNA Binding: Evx-2 binds to regulatory regions of target genes, influencing their transcriptional activity. This process often involves interactions with co-factors that modulate its activity.
  • Signal Transduction Pathways: Evx-2 is regulated by signaling molecules such as fibroblast growth factors (FGFs), which can enhance or inhibit its expression depending on developmental cues .

These interactions are critical for establishing proper limb morphology during embryonic development.

Mechanism of Action

Process and Data

The mechanism of action for Evx-2 involves:

  1. Binding to DNA: The homeodomain allows Evx-2 to recognize and bind specific sequences in the promoter regions of target genes.
  2. Regulation of Gene Expression: Once bound, Evx-2 can either activate or repress transcription depending on the context, often working in conjunction with other transcription factors and signaling pathways.
  3. Developmental Role: In limb development, Evx-2 expression is regulated by signals from neighboring tissues, such as those from the apical ectodermal ridge, which is crucial for limb outgrowth .
Physical and Chemical Properties Analysis

Physical Properties

Evx-2 protein is soluble in aqueous solutions under physiological conditions, making it suitable for various biochemical assays. It exhibits stability across a range of pH levels typical of cellular environments.

Chemical Properties

The protein's chemical properties include:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.

These properties are essential for understanding its behavior in biological systems and during experimental manipulations.

Applications

Scientific Uses

Evx-2 has several applications in scientific research:

  • Developmental Biology Studies: Understanding the role of Evx-2 in limb development provides insights into congenital limb defects and evolutionary biology.
  • Gene Regulation Research: Investigating how Evx-2 interacts with other transcription factors can elucidate mechanisms underlying gene regulation during development.
  • Biotechnology Applications: Potential uses in regenerative medicine and tissue engineering due to its role in developmental pathways.
Molecular Characterization of the Evx-2 Protein

Gene Structure and Genomic Organization of EVX2

The EVX2 (Even-skipped homeobox 2) gene resides on human chromosome 2q31.1, positioned in a tail-to-tail orientation with HOXD13 within the HOXD cluster. This locus spans ~8 kilobases (kb), with the intergenic region between EVX2 and HOXD13 acting as a critical tissue-specific boundary element [5] [7]. Genomic analyses reveal that this intergenic region contains:

  • A constitutive insulator element (XB fragment: XhoI-BamHI, ~2 kb), blocking enhancer-promoter interactions in the central nervous system (CNS).
  • A regulatory module (EE fragment: EcoRI-EcoRI) that temporally controls insulator activity during development [5].

EVX2 comprises three exons, with the homeodomain encoded by exon 2. Its evolutionary trajectory is marked by its transposition adjacent to the HOXD cluster, leading to partial co-option of Hox-like regulatory mechanisms. Consequently, EVX2 exhibits dual-phase expression: early expression in limbs/genital buds (shared with HOXD13) and late CNS-specific expression (unique to EVX2) [3] [7]. This regulatory decoupling underscores the functional divergence from its paralog EVX1 (linked to HOXA but distally regulated) [7].

Table 1: Genomic Features of EVX2

FeatureDetailFunctional Implication
Chromosomal Location2q31.1 (176,077,472-176,083,962 bp)Near HOXD13 (divergent orientation)
Gene Size~8 kbCompact structure
Exons3Homeobox in exon 2
Key Regulatory ElementsXB insulator (XhoI-BamHI fragment)Blocks CNS enhancers in limb/genital contexts

Protein Domain Architecture: Homeobox Motifs and Functional Regions

EVX2 is a 476-amino-acid transcription factor (47.8 kDa) characterized by a central homeodomain (HD) critical for DNA binding. The HD adopts a helix-turn-helix structure recognizing TAAT/ATTA motifs in target gene enhancers/promoters [4]. Flanking the HD are two functionally defined regions:

  • N-terminal domain: Modulates DNA-binding affinity and specificity.
  • C-terminal repression domain: A 51-residue proline/alanine-rich segment (residues 425–476) that suppresses transcription independently of DNA binding. This domain recruits corepressors to inhibit basal transcriptional machinery [7].

Domain-swapping experiments demonstrate that the C-terminal repression domain is transferable: When fused to heterologous proteins (e.g., HOXC6 or GAL4), it confers repressive function, confirming its modular nature [7]. Unlike Hox proteins, EVX2 lacks canonical activation domains, aligning with its role as a transcriptional repressor in cellular assays [7].

Table 2: Functional Domains of EVX2 Protein

DomainPositionFunctionExperimental Evidence
Homeodomain (HD)~200–260 aaBinds TAAT/ATTA DNA motifsStructural homology, EMSA assays
N-terminal region1–199 aaModulates HD specificity and affinityDeletion reduces DNA binding
C-terminal repression425–476 aaRecruits corepressors; inhibits transcriptionGAL4 fusions repress reporter genes

Post-Translational Modifications and Structural Dynamics

While direct studies of EVX2 PTMs are limited, sequence-based predictions and homology with EVX1 suggest regulatory modifications:

  • Phosphorylation: Consensus sites for CK2, PKC, and MAPK flanking the HD (e.g., Ser185, Thr320) potentially modulate DNA binding or protein stability.
  • Sumoylation: A conserved ψKxE motif (Lys350) may facilitate SUMO conjugation, altering subnuclear localization or protein interactions [4].

EVX2 exhibits conformational plasticity upon DNA binding. Biophysical analyses indicate that the apo-protein exists in a dynamic state, with the HD adopting multiple conformations. Upon binding DNA, the HD stabilizes into a rigid helix-turn-helix structure, while the C-terminal domain remains intrinsically disordered, enabling flexible cofactor recruitment [1] [4]. Zebrafish studies reveal that Evx1/2 mutations destabilize the protein in V0v interneurons, leading to loss of target gene activation (e.g., skor1a, lmx1ba) and aberrant neurotransmitter switching—highlighting the functional sensitivity of EVX2 structure [1] [2].

Table 3: Predicted Post-Translational Modifications of EVX2

Modification TypePredicted SitesPotential Functional Impact
PhosphorylationSer185, Thr320Alters DNA-binding affinity
SumoylationLys350Modulates protein interactions/localization
UbiquitinationLys280, Lys410Regulates proteasomal degradation

Concluding Remarks

EVX2 exemplifies how genomic positioning, domain modularity, and post-translational flexibility collectively govern transcription factor function. Its integration into the HOXD regulatory landscape underscores the impact of chromosomal context on gene evolution. Future structural studies (e.g., cryo-EM of full-length EVX2-DNA complexes) will clarify how PTMs fine-tune its activity in development and disease.

Compound Names Mentioned:

  • EVX2 (Even-skipped homeobox 2)
  • HOXD13
  • HOXC6
  • GAL4 (DNA-binding domain reference)

Properties

CAS Number

147257-87-2

Product Name

Evx-2 protein

Molecular Formula

C7H9NO

Synonyms

Evx-2 protein

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